Sodium cyanotriphenylborate
CAS No.: 14568-16-2
Cat. No.: VC1936706
Molecular Formula: C19H15BNNa
Molecular Weight: 291.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14568-16-2 |
|---|---|
| Molecular Formula | C19H15BNNa |
| Molecular Weight | 291.1 g/mol |
| IUPAC Name | sodium;cyano(triphenyl)boranuide |
| Standard InChI | InChI=1S/C19H15BN.Na/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H;/q-1;+1 |
| Standard InChI Key | QNLQNWKYDWFECJ-UHFFFAOYSA-N |
| SMILES | [B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
| Canonical SMILES | [B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Introduction
Chemical Properties and Structure
Molecular Structure
Sodium cyanotriphenylborate contains a cyanotriphenylborate anion [B(C₆H₅)₃(CN)]⁻ coupled with a sodium cation (Na⁺). The molecular formula is C₁₉H₁₅BNNa with a molecular weight of 291.1 g/mol . The structure features a tetrahedral boron center bonded to three phenyl groups and one cyano group. The negative charge is primarily distributed over the cyanotriphenylborate anion, creating an ionic bond with the sodium cation.
The structural representation can be expressed in SMILES notation as:
B-(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]
Chemical Identifiers and Properties
Table 1: Chemical Identifiers of Sodium Cyanotriphenylborate
| Identifier | Value |
|---|---|
| CAS Registry Number | 14568-16-2 |
| IUPAC Name | sodium;cyano(triphenyl)boranuide |
| InChIKey | QNLQNWKYDWFECJ-UHFFFAOYSA-N |
| PubChem CID | 23665403 |
| European Community (EC) Number | 238-610-6 |
| ChEBI ID | CHEBI:34659 |
The compound contains a cyanotriphenylborate(1-) anion, which features a tetrahedral geometry around the boron atom . This structural arrangement contributes to its stability and reactivity patterns, particularly in metal coordination chemistry.
Synthesis and Preparation
Sodium cyanotriphenylborate can be synthesized through various pathways, typically involving the reaction of triphenylborane (BPh₃) with sodium cyanide (NaCN) under appropriate conditions. The synthesis routes often involve:
-
Direct reaction of triphenylborane with sodium cyanide in appropriate solvents
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Formation during attempts to synthesize other compounds, particularly in coordination chemistry experiments
One documented formation pathway occurs during attempts to prepare cationic rare-earth metal cyanide complexes. When combining lanthanide chloride (LnCl₃) with sodium tetraphenylborate (NaBPh₄) and potassium cyanide (KCN), the cyanotriphenylborate anion forms and coordinates to the lanthanide metal .
The reaction can be represented as:
LnCl₃ + NaBPh₄ + KCN → LnCl₂(THF)₄(NCBPh₃) + other products
This suggests that the cyanotriphenylborate anion can form through the reaction of tetraphenylborate and cyanide under specific conditions.
Applications in Coordination Chemistry
Rare-Earth Metal Complexes
Sodium cyanotriphenylborate has significant applications in rare-earth metal coordination chemistry. Research has documented the formation of lanthanide cyanotriphenylborate complexes with the general formula [LnCl₂(C₁₉H₁₅BN)(C₄H₈O)₄], where Ln represents lanthanide metals such as dysprosium (Dy) and yttrium (Y) .
These complexes form when attempting to synthesize cationic rare-earth metal cyanide complexes of the type [Ln(CN)₂(THF)ₓ][BPh₄] by combining LnCl₃ with sodium tetraphenylborate and potassium cyanide . The resulting structures feature the cyanotriphenylborate anion coordinating to the lanthanide metal through the nitrogen atom of the cyano group.
Table 2: Documented Lanthanide Complexes with Cyanotriphenylborate
| Complex | Description | Coordination Mode |
|---|---|---|
| [DyCl₂(C₁₉H₁₅BN)(C₄H₈O)₄] | Dysprosium complex with cyanotriphenylborate | Through nitrogen of cyano group |
| [YCl₂(C₁₉H₁₅BN)(C₄H₈O)₄] | Yttrium complex with cyanotriphenylborate | Through nitrogen of cyano group |
| [Ce(LOEt)₂(NCBPh₃)₂] | Cerium complex with two cyanotriphenylborate ligands | Through nitrogen of cyano group |
These complexes have been crystallographically characterized, providing insight into the coordination behavior of the cyanotriphenylborate anion with rare-earth metals .
Transition Metal Complexes
Beyond rare-earth metals, cyanotriphenylborate forms complexes with various transition metals. Previous research has documented the formation of transition-metal complexes containing the (NCBPh₃)¹⁻ ligand from reactions involving:
Crystallographically characterized transition metal complexes with the cyanotriphenylborate ligand include those containing titanium, chromium, iron, nickel, copper, zirconium, and rhodium . This demonstrates the versatility of sodium cyanotriphenylborate as a ligand-forming agent in coordination chemistry.
Table 3: Transition Metal Complexes with Cyanotriphenylborate
| Metal | Complex Type | Cambridge Structural Database Reference |
|---|---|---|
| Titanium | Titanium-cyanotriphenylborate complex | TEXLEN |
| Chromium | Chromium-cyanotriphenylborate complex | XAKCUI |
| Iron | Iron-cyanotriphenylborate complex | TAGKUI |
| Nickel | Nickel-cyanotriphenylborate complex | AVOKAX |
| Copper | Copper-cyanotriphenylborate complex | REYHEI |
| Zirconium | Zirconium-cyanotriphenylborate complex | YEQZEZ |
| Rhodium | Rhodium-cyanotriphenylborate complex | XUTDIZ, CBORRH |
Structural Characterization
The structural characterization of sodium cyanotriphenylborate and its metal complexes has been performed using various analytical techniques, particularly X-ray crystallography. These studies have revealed important details about the coordination mode and geometric arrangement of the cyanotriphenylborate anion in different complexes.
In lanthanide complexes such as [LnCl₂(C₁₉H₁₅BN)(C₄H₈O)₄], the cyanotriphenylborate anion coordinates through the nitrogen atom of the cyano group (κN coordination mode) . This coordination behavior allows the cyanotriphenylborate to function as a pseudohalide ligand in these complexes.
The crystal structure of the yttrium complex [YCl₂(C₁₉H₁₅BN)(C₄H₈O)₄] has been refined as a two-component twin with occupancy factors 0.513(1) and 0.487(1) , providing detailed insights into the structural arrangement of the cyanotriphenylborate ligand in rare-earth metal complexes.
Reaction Chemistry
The reactivity of sodium cyanotriphenylborate is primarily governed by the coordination capability of the cyano group and the steric influence of the three phenyl groups attached to the boron atom. The cyanotriphenylborate anion can function as:
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A unidentate ligand, coordinating through the nitrogen atom of the cyano group
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A pseudohalide in metal complexes
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A source of cyanide in specific reactions
The Lewis acidity of the boron center in triphenylborane (BPh₃) plays a significant role in the formation and stability of cyanotriphenylborate. The electron-withdrawing properties of BPh₃ affect the electronic distribution within the CN group when it forms the cyanotriphenylborate anion .
In organic chemistry, BPh₃ is known to coordinate to nitriles, forming adducts that can influence subsequent reactivity patterns. In the case of cyanotriphenylborate, this interaction is stabilized by the formation of an anionic species, which can then coordinate to metal centers through the nitrogen atom .
Comparison with Related Compounds
Sodium cyanotriphenylborate differs structurally and functionally from other sodium-containing cyanide compounds such as sodium cyanide (NaCN) and sodium cyanoborohydride (NaBH₃CN).
Table 4: Comparison of Sodium Cyanotriphenylborate with Related Compounds
| Compound | Molecular Formula | Primary Function | Key Differences |
|---|---|---|---|
| Sodium cyanotriphenylborate | C₁₉H₁₅BNNa | Coordination ligand | Contains three phenyl groups on boron |
| Sodium cyanide | NaCN | Nucleophile, source of cyanide | Simple ionic salt, highly toxic |
| Sodium cyanoborohydride | NaBH₃CN | Reducing agent | Contains hydride groups, used in reductive amination |
Whereas sodium cyanide is primarily used as a source of cyanide for various reactions and sodium cyanoborohydride functions as a selective reducing agent in organic synthesis , sodium cyanotriphenylborate serves predominantly as a ligand in coordination chemistry, forming complexes with various metals through the nitrogen atom of its cyano group.
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